

Spectroscopic comparison of Ethyl 5-(aminomethyl)furan-2-carboxylate and related furan esters

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Compound of Interest

Compound Name: *Ethyl 5-(aminomethyl)furan-2-carboxylate*

Cat. No.: B091889

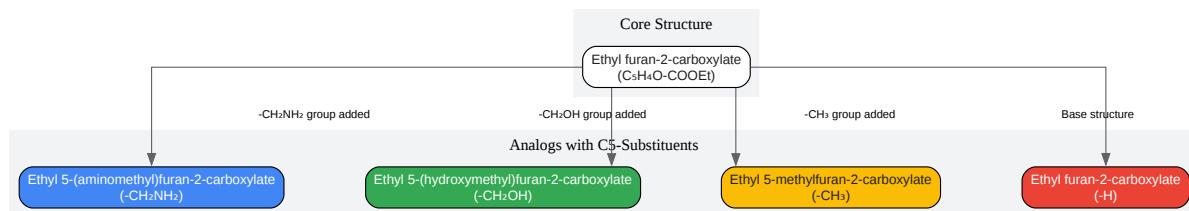
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A Spectroscopic Comparison of **Ethyl 5-(aminomethyl)furan-2-carboxylate** and Related Furan Esters

This guide provides a detailed spectroscopic comparison of **Ethyl 5-(aminomethyl)furan-2-carboxylate** and its structurally related analogs. Furan-based esters are significant building blocks in medicinal chemistry and materials science, making a thorough understanding of their spectroscopic characteristics crucial for identification, purity assessment, and structural elucidation.^[1] This document presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.

Structural Comparison of Furan Esters

The compounds under comparison share a common ethyl furan-2-carboxylate core but differ in the substituent at the 5-position of the furan ring. These differences are clearly reflected in their spectroscopic data.



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Caption: Structural relationships of the compared furan esters.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of furan derivatives show distinct chemical shifts for the furan ring protons (H-3 and H-4) and the protons of the various substituents. The coupling constant between H-3 and H-4 is typically around 3.4-3.6 Hz. The substituent at the C5-position significantly influences the chemical shift of the adjacent H-4 proton.

Compound	Solvent	Chemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz, Assignment)
Ethyl 5-(aminomethyl)furan-2-carboxylate	N/A	Data not readily available in searched literature.
Ethyl 5-(hydroxymethyl)furan-2-carboxylate	CDCl ₃	7.12 (1H, d, J=3.5 Hz, H-3), 6.45 (1H, d, J=3.5 Hz, H-4), 4.69 (2H, s, -CH ₂ OH), 4.36 (2H, q, J=7.1 Hz, -OCH ₂ CH ₃), 1.38 (3H, t, J=7.1 Hz, -OCH ₂ CH ₃)[2]
Ethyl 5-methylfuran-2-carboxylate (Predicted)	CDCl ₃	7.08 (1H, d, J=3.4 Hz, H-3), 6.09 (1H, d, J=3.4 Hz, H-4), 4.33 (2H, q, J=7.1 Hz, -OCH ₂ CH ₃), 2.35 (3H, s, -CH ₃), 1.36 (3H, t, J=7.1 Hz, -OCH ₂ CH ₃)[2]
Ethyl furan-2-carboxylate	CDCl ₃	7.58 (1H, dd, J=1.8, 0.8 Hz, H-5), 7.16 (1H, dd, J=3.6, 0.8 Hz, H-3), 6.51 (1H, dd, J=3.6, 1.8 Hz, H-4), 4.37 (2H, q, J=7.1 Hz, -OCH ₂ CH ₃), 1.38 (3H, t, J=7.1 Hz, -OCH ₂ CH ₃)[2]
Diethyl furan-2,5-dicarboxylate	Acetone-d6	7.30 (2H, s, H-3 & H-4), 4.33-4.38 (4H, q, J=7 Hz, -OCH ₂ CH ₃), 1.34 (6H, t, J=7.04 Hz, -OCH ₂ CH ₃)[3]

¹³C NMR Spectral Data Comparison

¹³C NMR spectroscopy provides insight into the carbon framework of the molecules. The chemical shifts are sensitive to the electronic environment of each carbon atom, with the C2 and C5 carbons being particularly affected by the nature of the substituents.

Compound	Solvent	Chemical Shift (δ) in ppm (Assignment)
Ethyl 5-(aminomethyl)furan-2-carboxylate	N/A	Data not readily available in searched literature.
Ethyl 5-(hydroxymethyl)furan-2-carboxylate	CDCl ₃	159.1 (C=O), 157.5 (C-5), 143.8 (C-2), 119.5 (C-3), 109.2 (C-4), 60.9 (-OCH ₂ CH ₃), 57.8 (-CH ₂ OH), 14.4 (-OCH ₂ CH ₃)[2]
Ethyl 5-methylfuran-2-carboxylate (Predicted)	CDCl ₃	158.8 (C=O), 158.4 (C-5), 143.9 (C-2), 119.3 (C-3), 108.5 (C-4), 60.7 (-OCH ₂ CH ₃), 14.4 (-OCH ₂ CH ₃), 13.8 (-CH ₃)[2]
Ethyl furan-2-carboxylate	CDCl ₃	158.9 (C=O), 146.5 (C-2), 144.9 (C-5), 118.3 (C-3), 111.9 (C-4), 60.8 (-OCH ₂ CH ₃), 14.4 (-OCH ₂ CH ₃)[2]
Diethyl furan-2,5-dicarboxylate	Acetone-d6	158.41 (C=O), 147.79 (C-2 & C-5), 119.14 (C-3 & C-4), 62.00 (-OCH ₂ CH ₃), 14.45 (-OCH ₂ CH ₃)[3]

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is used to identify functional groups. For furan esters, key characteristic absorptions include the C=O stretching of the ester group, C-O-C stretching of the furan ring and ester, and vibrations associated with the furan ring itself.

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
General Furan Esters	~3100	=C-H stretch (furan ring)[4]
	~2980	C-H stretch (aliphatic)[5]
	~1720	C=O stretch (ester)[6]
	1550-1600	C=C stretch (furan ring)[7]
	1000-1300	C-O-C stretch (furan ring and ester)[8]
	~750-800	=C-H bend (furan ring)[9]
Ethyl 5-(aminomethyl)furan-2-carboxylate	~3300-3400	N-H stretch (primary amine)
Ethyl 5-(hydroxymethyl)furan-2-carboxylate	~3200-3600 (broad)	O-H stretch (alcohol)

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. For these furan esters, common fragmentation involves the loss of the ethoxy group (-OC₂H₅) from the ester.

Compound	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
Ethyl 5-(aminomethyl)furan-2-carboxylate	169.18[10]	140, 103[10]
Ethyl 5-methylfuran-2-carboxylate	154.16	Not available
Ethyl furan-2-carboxylate	140.14[11]	140 (M+), 112, 95, 68[11]
2-Ethyl-5-methylfuran (related structure)	110.15[12]	110 (M+), 95[12]

Experimental Protocols

Detailed experimental procedures are essential for reproducing spectroscopic data. The following are generalized protocols for the techniques discussed.

General Procedure for NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[2] The choice of solvent is critical to ensure the sample dissolves and its signals do not obscure key analyte signals.^[13]
- Data Acquisition: Spectra are typically recorded on a 300 or 400 MHz spectrometer.^[2] For ^1H NMR, a standard single-pulse experiment is used. For ^{13}C NMR, a proton-decoupled pulse sequence is common.
- Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).^[2]

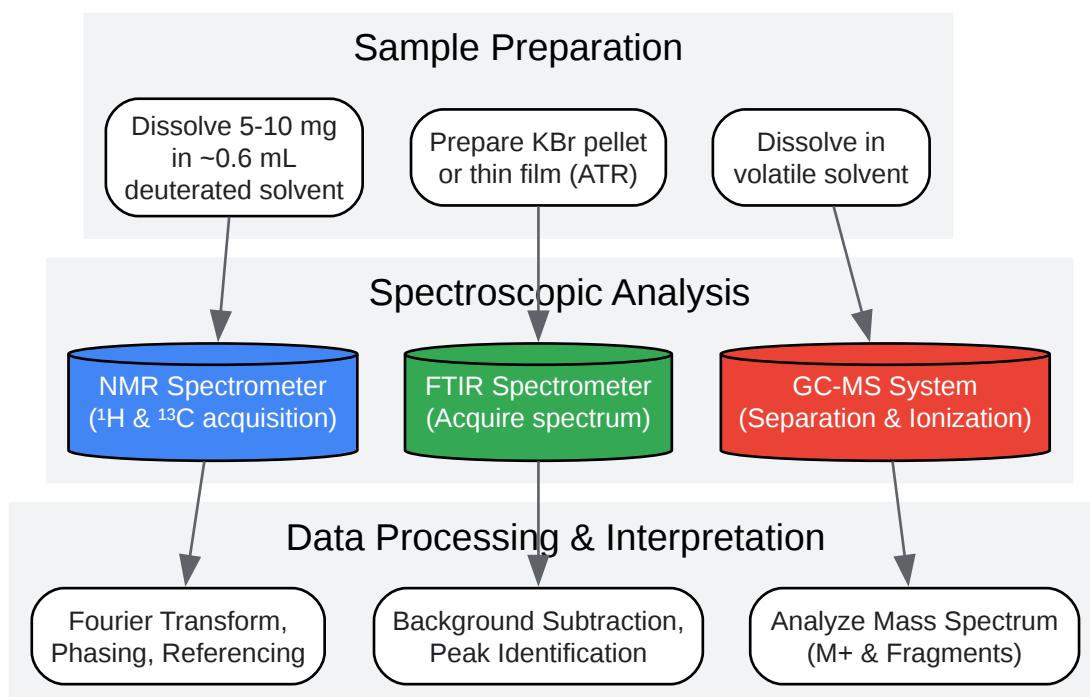
General Procedure for IR Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared between two KBr or NaCl plates. Solid samples are typically mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically with 16 to 32 scans at a resolution of 4 cm^{-1} .^[8] A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

General Procedure for Mass Spectrometry (GC-MS)

- Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used. The GC separates the components of the sample before they enter the MS.

- Ionization: Electron Ionization (EI) is a common method for these types of molecules, typically operating at 70 eV.[11]
- Data Acquisition: The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.



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